![molecular formula C8H7BrO B1335389 2-Bromo-4-methylbenzaldehyde CAS No. 824-54-4](/img/structure/B1335389.png)
2-Bromo-4-methylbenzaldehyde
Overview
Description
2-Bromo-4-methylbenzaldehyde is a chemical compound that is part of the bromobenzaldehyde family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and material science .
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including this compound, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes
Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromo-4-methylbenzaldehyde has been a subject of interest in various chemical synthesis processes. It is notably involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its utility in complex organic syntheses (Chen Bing-he, 2008). Additionally, it is utilized in the synthesis of methylbenzaldehydes from ethanol through self-terminated cascade reactions, highlighting its potential in producing valuable chemical precursors (Takahiko Moteki et al., 2016).
Catalysis and Material Science
In material science, this compound is used in the development of water-soluble copper-catalyzed oxidation systems. This advancement demonstrates its role in enhancing the efficiency of catalytic processes, particularly in the transformation of benzylic alcohols to aromatic aldehydes in water (Jiang-Ping Wu et al., 2016).
Pharmaceutical Applications
In pharmaceutical research, this compound has been utilized in the structure elucidation and synthesis of potent HMG-CoA reductase inhibitors. This application underlines its significance in the development of new pharmaceutical compounds (M. Inoue & M. Nakada, 2007).
Environmental and Analytical Chemistry
The compound is also significant in environmental chemistry, particularly in the study of transformations of halogenated aromatic aldehydes by anaerobic bacteria, indicating its relevance in understanding environmental degradation processes (A. Neilson et al., 1988). Additionally, it has been used in analytical chemistry for the enrichment and detection of trace amounts of copper(II) ions in water samples, showcasing its application in sensitive and specific analytical methods (S. Fathi & M. Yaftian, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4-methylbenzaldehyde is a chemical compound that primarily targets organic synthesis and pharmaceutical intermediates . It is used in laboratory research and chemical pharmaceutical synthesis processes .
Mode of Action
The compound is an aldehyde, and it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
- Knoevenagel condensation .
- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .
- Imination and oxidative heterocyclization / carbonylation .
- Intramolecular amination .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, in the formation of oximes and hydrazones, the compound reacts with hydroxylamine or hydrazine, leading to the formation of new compounds with different properties .
properties
IUPAC Name |
2-bromo-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMDYCVUCMIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405206 | |
Record name | 2-Bromo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824-54-4 | |
Record name | 2-Bromo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-4-methylbenzaldehyde in the synthesis of FR901512?
A1: this compound serves as a crucial starting material in the enantioselective total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. [] This synthesis involves 15 steps and utilizes a catalytic asymmetric Nozaki−Hiyama reaction, highlighting the versatility of this compound in complex molecule synthesis. []
Q2: How is this compound typically synthesized?
A2: A common method for synthesizing this compound involves the diazotization of 2-Bromo-4-methylaniline. [] This process involves the conversion of the aniline to a diazonium salt, which is then reacted with formaldehyde to yield the desired aldehyde. []
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